molecular formula C18H22N2OS B11065622 4-(dimethylamino)-N-[2-(4-methoxyphenyl)ethyl]benzenecarbothioamide

4-(dimethylamino)-N-[2-(4-methoxyphenyl)ethyl]benzenecarbothioamide

Cat. No.: B11065622
M. Wt: 314.4 g/mol
InChI Key: IIKCVDDOUDVSRE-UHFFFAOYSA-N
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Description

4-(dimethylamino)-N-[2-(4-methoxyphenyl)ethyl]benzenecarbothioamide is an organic compound with a complex structure It is characterized by the presence of a dimethylamino group, a methoxyphenyl group, and a benzenecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-[2-(4-methoxyphenyl)ethyl]benzenecarbothioamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with 2-(4-methoxyphenyl)ethylamine under specific conditions to form an intermediate. This intermediate is then treated with a thiocarbonyl reagent to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-[2-(4-methoxyphenyl)ethyl]benzenecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(dimethylamino)-N-[2-(4-methoxyphenyl)ethyl]benzenecarbothioamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-[2-(4-methoxyphenyl)ethyl]benzenecarbothioamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(dimethylamino)-N-[2-(4-methoxyphenyl)ethyl]benzenecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C18H22N2OS

Molecular Weight

314.4 g/mol

IUPAC Name

4-(dimethylamino)-N-[2-(4-methoxyphenyl)ethyl]benzenecarbothioamide

InChI

InChI=1S/C18H22N2OS/c1-20(2)16-8-6-15(7-9-16)18(22)19-13-12-14-4-10-17(21-3)11-5-14/h4-11H,12-13H2,1-3H3,(H,19,22)

InChI Key

IIKCVDDOUDVSRE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=S)NCCC2=CC=C(C=C2)OC

Origin of Product

United States

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